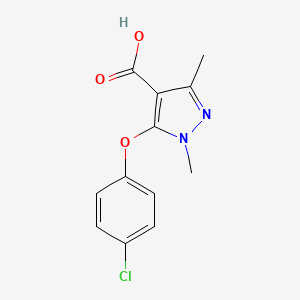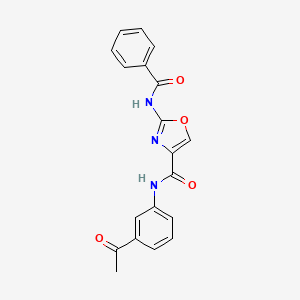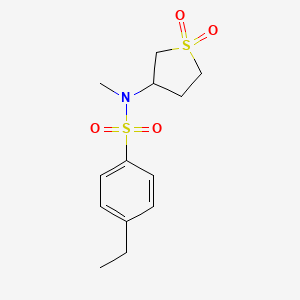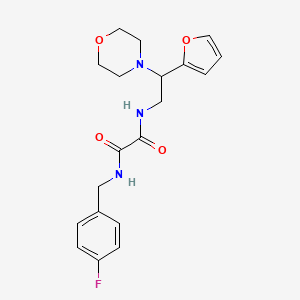![molecular formula C14H18N2O2 B2598572 1-[4-(4-Methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one CAS No. 2191110-23-1](/img/structure/B2598572.png)
1-[4-(4-Methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains a piperidine ring and a prop-2-en-1-one group. Piperidine is a common motif in many pharmaceuticals and natural products, and prop-2-en-1-one is a type of enone, a class of compounds that are often involved in various chemical reactions due to their reactivity .
Molecular Structure Analysis
Again, without specific data, I can only provide a general analysis. The piperidine ring is a six-membered ring with one nitrogen atom, which can impart basicity to the molecule. The prop-2-en-1-one group contains a carbon-carbon double bond adjacent to a carbonyl group, which is a polar, reactive site in the molecule .Chemical Reactions Analysis
Enones like prop-2-en-1-one are often involved in reactions such as Michael additions or aldol condensations. The piperidine ring can act as a base or nucleophile in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure, including the positions of the functional groups and any stereochemistry. In general, we can expect that it would have the basicity associated with the piperidine ring and the reactivity associated with the enone .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[4-(4-methylpyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-14(17)16-8-5-12(6-9-16)18-13-10-11(2)4-7-15-13/h3-4,7,10,12H,1,5-6,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHMFXPSURIDEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)OC2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2598489.png)

![[1-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B2598491.png)

![N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2598494.png)
![4-Bromo-1-[4-(difluoromethyl)phenyl]-3,5-dimethylpyrazole](/img/structure/B2598498.png)





![N-(4-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2598509.png)

